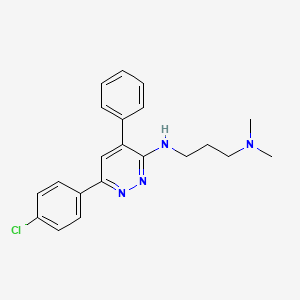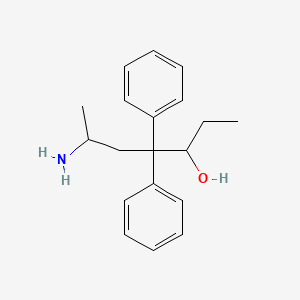
Disodium thymidine 3'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Tmp sodium salt: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often used in the context of sodium-ion batteries and other electrochemical applications. The compound is known for its stability and ability to form stable interfaces with other materials, making it a valuable component in advanced material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3’-Tmp sodium salt typically involves the reaction of trimethyl phosphate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Trimethyl phosphate+Sodium hydroxide→3’-Tmp sodium salt+Water
The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of 3’-Tmp sodium salt may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Tmp sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3’-Tmp sodium salt is used as a reagent in various synthetic processes. Its stability and reactivity make it a valuable tool for researchers working on new materials and chemical reactions.
Biology: In biological research, the compound is used in studies related to cellular processes and metabolic pathways. Its ability to interact with biological molecules makes it a useful probe in biochemical experiments.
Medicine: In medicine, 3’-Tmp sodium salt has potential applications in drug development and delivery. Its unique properties allow it to be used in formulations that enhance the stability and efficacy of therapeutic agents.
Industry: In industrial applications, the compound is used in the production of advanced materials, including batteries and other energy storage devices. Its role in improving the performance and safety of these devices is a key area of research.
Mecanismo De Acción
The mechanism of action of 3’-Tmp sodium salt involves its interaction with various molecular targets. In the context of sodium-ion batteries, the compound forms stable interfaces with both the anode and cathode materials. This stability is crucial for the efficient operation of the battery, as it prevents the formation of unwanted by-products and ensures consistent performance.
At the molecular level, 3’-Tmp sodium salt interacts with the electrolyte components, facilitating the transport of sodium ions and enhancing the overall conductivity of the system. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Sodium bis(oxalato)borate: Another compound used in sodium-ion batteries, known for its high ionic conductivity.
Sodium nitrate: Commonly used in various industrial applications, including fertilizers and explosives.
Sodium trimethylsilylpropanesulfonate: Used as a chemical shift standard in nuclear magnetic resonance spectroscopy.
Uniqueness: What sets 3’-Tmp sodium salt apart from these similar compounds is its unique combination of stability and reactivity. While other compounds may offer high conductivity or specific reactivity, 3’-Tmp sodium salt provides a balanced profile that makes it suitable for a wide range of applications. Its ability to form stable interfaces and enhance the performance of sodium-ion batteries is particularly noteworthy.
Propiedades
Número CAS |
68698-19-1 |
|---|---|
Fórmula molecular |
C10H13N2Na2O8P |
Peso molecular |
366.17 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
Clave InChI |
IMQIXVXFEVJBTM-ZJWYQBPBSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















